molecular formula C23H22N2O B11591901 2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole

2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B11591901
M. Wt: 342.4 g/mol
InChI Key: MFPICMWOALZLFF-UHFFFAOYSA-N
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Description

2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound with a molecular weight of 238.29 g/mol It is known for its unique structure, which includes a benzimidazole core linked to a phenyl and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole typically involves the reaction of 4-methylphenol with 1-(2-phenylethyl)-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C23H22N2O/c1-18-11-13-20(14-12-18)26-17-23-24-21-9-5-6-10-22(21)25(23)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3

InChI Key

MFPICMWOALZLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4

Origin of Product

United States

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